molecular formula C8H19N5O9P2S B584177 Lamivudine Diphosphate Ammonium Salt CAS No. 1187058-41-8

Lamivudine Diphosphate Ammonium Salt

Cat. No.: B584177
CAS No.: 1187058-41-8
M. Wt: 423.274
InChI Key: XYMQOMHLQNDRJX-AUCRBCQYSA-N
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Description

Lamivudine Diphosphate Ammonium Salt is a derivative of Lamivudine, a nucleoside reverse transcriptase inhibitor. This compound is primarily used in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. This compound is known for its enhanced solubility and stability, making it a valuable compound in pharmaceutical research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lamivudine Diphosphate involves the phosphorylation of Lamivudine. A common method includes the use of phosphorylating agents such as phosphorus oxychloride in the presence of a base like pyridine. The reaction is typically carried out in an anhydrous solvent such as acetonitrile .

Industrial Production Methods

Industrial production of Lamivudine Diphosphate Ammonium Salt involves large-scale phosphorylation reactions followed by purification steps such as anion exchange chromatography and reverse-phase chromatography. The yield of the diphosphorylation step can be around 56% .

Chemical Reactions Analysis

Types of Reactions

Lamivudine Diphosphate Ammonium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Lamivudine Diphosphate Ammonium Salt is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

Lamivudine Diphosphate Ammonium Salt exerts its effects by inhibiting the reverse transcriptase enzyme of HIV and the polymerase enzyme of HBV. The compound is phosphorylated intracellularly to its active triphosphate form, which competes with natural nucleotides for incorporation into viral DNA. This results in chain termination and inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lamivudine Diphosphate Ammonium Salt is unique due to its enhanced solubility and stability compared to other nucleoside analogs. This makes it particularly valuable in pharmaceutical formulations and research applications .

Properties

IUPAC Name

diazanium;[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O9P2S.2H3N/c9-5-1-2-11(8(12)10-5)6-4-23-7(19-6)3-18-22(16,17)20-21(13,14)15;;/h1-2,6-7H,3-4H2,(H,16,17)(H2,9,10,12)(H2,13,14,15);2*1H3/t6-,7+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMQOMHLQNDRJX-AUCRBCQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)COP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N.[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](S1)COP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N.[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N5O9P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857917
Record name diazanium;[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187058-41-8
Record name diazanium;[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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